JTC-801 is a non-peptide, small molecule antagonist that specifically targets the NOP receptor. [, , ] It exhibits high affinity and selectivity for this receptor, making it a valuable tool in investigating the physiological and pathological roles of the NOP receptor system. [, , ] JTC-801 is frequently employed in preclinical research to elucidate the therapeutic potential of NOP receptor modulation in various conditions, including pain, anxiety, and cancer. [, , , , , , , ]
JTC-801 is a synthetic compound that acts as an antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is part of the opioid receptor family and plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. JTC-801 has garnered attention for its potential therapeutic applications in treating conditions such as anxiety, depression, and chronic pain.
JTC-801 was developed as a selective antagonist for the nociceptin/orphanin FQ receptor. It is classified under small molecule drugs and is primarily studied within the fields of pharmacology and medicinal chemistry. The compound has been evaluated for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential role in modulating stress responses in animal models .
The synthesis of JTC-801 involves several key steps that utilize various organic chemistry techniques. The compound is derived from a modified quinoline structure, specifically designed to enhance its binding affinity to the nociceptin receptor.
The molecular structure of JTC-801 can be described by its chemical formula . Its structure features a quinoline core linked to a phenoxy group through a benzamide moiety.
The compound's three-dimensional conformation is crucial for its interaction with the nociceptin receptor, influencing its pharmacological activity .
JTC-801 participates in various chemical reactions that are relevant to its pharmacological activity:
JTC-801 exerts its effects primarily through antagonism of the nociceptin/orphanin FQ receptor. By blocking this receptor, JTC-801 can modulate various signaling pathways associated with pain perception and stress responses.
Relevant studies have characterized these properties to ensure appropriate dosing and formulation strategies for potential therapeutic applications .
JTC-801 has been investigated for several scientific uses:
JTC-801 (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide monohydrochloride) functions as a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as opioid receptor-like 1 (ORL1). Binding studies using radiolabeled nociceptin demonstrate that JTC-801 competitively displaces the endogenous ligand at human ORL1 receptors expressed in HeLa cells, exhibiting a mean inhibitory constant (Ki) of 44.5 nM [1]. This high affinity is attributed to its structural recognition of an allosteric site distinct from the orthosteric nociceptin-binding domain, as inferred from non-competitive antagonism patterns in Schild analyses [6] [9]. Molecular modifications, such as elongation via alkyl spacers in bivalent JTC-801 derivatives, further reveal cooperative interactions between receptor protomers, enhancing affinity 3–10-fold compared to monovalent structures [6] [9]. This supports the existence of NOP receptor dimers or oligomers where JTC-801 bridges allosteric sites.
Table 1: Binding Affinity of JTC-801 Across Experimental Systems
Receptor Source | Radioligand | Ki or IC50 (nM) | Assay Type |
---|---|---|---|
Human ORL1 (HeLa cells) | [3H]-nociceptin | 44.5 ± 3.7 (Ki) | Competitive binding |
Rat cerebrocortical ORL1 | [3H]-nociceptin | 472 (IC50) | Membrane binding |
Bivalent ligands (C10 spacer) | [125I]-nociceptin | 3–10 × ↑ vs. monomer | Supramolecular binding |
A defining feature of JTC-801 is its pronounced selectivity for NOP receptors over classical opioid receptors. Systematic binding assays using human opioid receptors expressed in CHO cells reveal the following affinity profile: NOP (Ki = 8.2 nM) > μ-opioid receptor (MOR; Ki = 102.9 nM) > κ-opioid receptor (KOR; Ki = 1,057.5 nM) > δ-opioid receptor (DOR; Ki = 8,647.2 nM) [2] [7]. This corresponds to 12.5-fold selectivity for NOP over MOR, 129-fold over KOR, and 1,055-fold over DOR [7] [10]. In rat cortical membranes, selectivity persists, with JTC-801 inhibiting ORL1 binding (IC50 = 472 nM) more potently than μ-opioid binding (IC50 = 1,831 nM) [1]. Such selectivity underpins its utility in distinguishing NOP-mediated effects from those involving classical opioid pathways, evidenced by the naloxone-insensitivity of its anti-nociceptive actions [1].
Table 2: Selectivity Profile of JTC-801 at Human Opioid Receptors
Receptor Type | Radioligand | Ki (nM) | Selectivity Ratio (vs. NOP) |
---|---|---|---|
NOP (ORL1) | [3H]-nociceptin | 8.2 | 1 (reference) |
μ-opioid (MOR) | [3H]-diprenorphine | 102.9 | 12.5-fold less selective |
κ-opioid (KOR) | [3H]-diprenorphine | 1,057.5 | 129-fold less selective |
δ-opioid (DOR) | [3H]-naltrindole | 8,647.2 | 1,055-fold less selective |
JTC-801 demonstrates functional antagonism by reversing nociceptin-induced inhibition of cyclic adenosine monophosphate (cAMP) accumulation. In HeLa cells expressing human NOP receptors, forskolin-stimulated cAMP production is suppressed by nociceptin (IC50 for nociceptin ≈ 1 nM). JTC-801 completely reverses this suppression with an IC50 of 2.58 μM when co-applied with 1 nM nociceptin [1] [7]. Crucially, JTC-801 alone (≤10 μM) does not alter basal or forskolin-elevated cAMP levels, confirming pure antagonism without inverse agonist activity [1] [7]. Further evidence of target engagement comes from [35S]-GTPγS binding assays in rat brain membranes, where JTC-801 inhibits nociceptin-stimulated GTPγS binding, confirming blockade of Gi/o protein coupling [4] [6]. Kinetic analyses reveal insurmountable antagonism, consistent with allosteric binding that modifies receptor conformation and nociceptin dissociation rates [6] [9].
Table 3: Functional Antagonism of JTC-801 in Cell-Based Assays
Functional Assay | System | Agonist Challenge | JTC-801 Effect | IC50/Potency |
---|---|---|---|---|
cAMP accumulation inhibition | Human ORL1-HeLa cells | 1 nM nociceptin | Reversal of cAMP inhibition | 2.58 μM |
[35S]-GTPγS binding | Rat brain membranes | 10 nM nociceptin | Inhibition of GTPγS incorporation | Not reported |
Thermal hyperalgesia (in vivo correlate) | Mouse spinal cord homogenates | Nociceptin i.t. | Blockade of allodynia | ED50: 0.83 mg/kg (i.p.) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7